Regioisomeric Differentiation: 7-yl vs 6-yl Urea Attachment on the Tetrahydroquinoline Core
The target compound positions the urea linker at the 7-position of the tetrahydroquinoline ring, whereas the closest commercially available regioisomer bears it at the 6-position (CAS 1203021-16-2). The Bayer VR1 patent explicitly claims 7-yl tetrahydroquinolinylurea derivatives as a distinct structural genus [1], indicating that the 7-yl connectivity presents a pharmacophoric geometry not met by the 6-yl series. No quantitative head-to-head data for the two regioisomers are publicly available, so this differentiation is class-level inference based on patent structural claims.
| Evidence Dimension | Urea attachment position on tetrahydroquinoline |
|---|---|
| Target Compound Data | 7-yl (CAS 1202998-25-1) |
| Comparator Or Baseline | 6-yl regioisomer (CAS 1203021-16-2) |
| Quantified Difference | Positional isomerism; no comparative activity data publicly available. |
| Conditions | Structural patent classification (US 7,683,076 B2) |
Why This Matters
Procurement of the 6-yl isomer as a substitute for the 7-yl compound introduces an untested regioisomeric shift that may profoundly alter target binding, as documented for structurally analogous THQ–urea series in the patent literature.
- [1] Bayer Schering Pharma AG. US Patent 7,683,076 B2. Claims encompass 7-yl tetrahydroquinolinylurea derivatives as VR1 antagonists. View Source
